molecular formula C9H12BrNO2S B161903 N-Isopropyl 4-bromobenzenesulfonamide CAS No. 1984-27-6

N-Isopropyl 4-bromobenzenesulfonamide

Cat. No. B161903
CAS RN: 1984-27-6
M. Wt: 278.17 g/mol
InChI Key: WQHMEBIEXOFZHD-UHFFFAOYSA-N
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Description

“N-Isopropyl 4-bromobenzenesulfonamide” is a versatile chemical compound utilized in scientific research. It’s a benzenesulfonamide derivative used as an intermediate in organic synthesis and pharmaceuticals .


Molecular Structure Analysis

The molecular formula of “N-Isopropyl 4-bromobenzenesulfonamide” is C9H12BrNO2S . The molecular weight is 278.16600 .


Physical And Chemical Properties Analysis

“N-Isopropyl 4-bromobenzenesulfonamide” is a solid substance . The density is 1.467 g/cm3, and the boiling point is 348.4ºC at 760 mmHg .

Scientific Research Applications

Organic Synthesis

N-Alkyl-N-allyl-2-bromobenzenesulfonamides have been functionalized through selective E-cross-metathesis with various alkenes, followed by radical cyclization to yield 4-substituted benzosultams. This method provides a straightforward access to these compounds in moderate-to-good yields, indicating the versatility of bromobenzenesulfonamide derivatives in organic synthesis (Feuillastre, Pelotier, & Piva, 2013).

Drug Delivery

The complexation of trans-N-4-[N'-(4-chlorobenzoyl)hydrazinocarbonyl]cyclohexylmethyl-4-bromobenzenesulfonamide, a new chemotype of NPY-5 antagonist, with beta-cyclodextrin has been investigated. This study revealed the coexistence of two different kinds of 1:1 complexes, suggesting potential applications in drug delivery systems (Uccello-Barretta, Balzano, Sicoli, Fríglola, Aldana, Monge, Paolino, & Guccione, 2004).

Analytical Chemistry

Sodium N-bromo-p-nitrobenzenesulfonamide, a derivative closely related to N-Isopropyl 4-bromobenzenesulfonamide, has been used as an oxidizing titrant in the direct titration of various compounds, showcasing its utility in analytical chemistry (Gowda, Trieff, Ramanujam, Malinski, Kadish, & Mahadevappa, 1983).

Enzyme Inhibition

A series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their enzyme inhibition potential, demonstrating significant activity against acetylcholinesterase (AChE) and α-glucosidase. These findings suggest the potential of bromobenzenesulfonamide derivatives in developing treatments for conditions associated with enzyme dysfunction (Riaz, 2020).

Future Directions

“N-Isopropyl 4-bromobenzenesulfonamide” is a unique chemical provided to early discovery researchers . Its future directions are likely to be determined by the outcomes of these research studies.

properties

IUPAC Name

4-bromo-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-7(2)11-14(12,13)9-5-3-8(10)4-6-9/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHMEBIEXOFZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173581
Record name Benzenesulfonamide, p-bromo-N-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl 4-bromobenzenesulfonamide

CAS RN

1984-27-6
Record name 4-Bromo-N-(1-methylethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1984-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, p-bromo-N-isopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, p-bromo-N-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N-isopropylbenzenesulphonamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

According to general procedure C, 4-Bromobenzene sulfonyl chloride (0.40 g, 1.56 mmol) and isopropylamine (0.33 mL, 3.90 mmol) were stirred together with dry dichloromethane (5 mL) for 16 hours. 4-bromo-N-isopropylbenzenesulfonamide (0.12 g, 28%) was provided after purification. MS (ESI) m/z 278. HPLC purity 100.0% at 210-370 nm, 8.7 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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